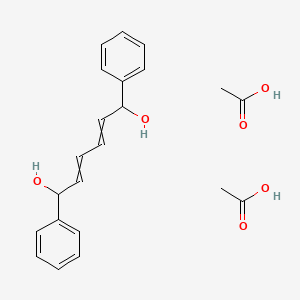![molecular formula C14H27AsO3Si2 B12575246 Bis[(trimethylsilyl)methyl] phenylarsonate CAS No. 188922-06-7](/img/structure/B12575246.png)
Bis[(trimethylsilyl)methyl] phenylarsonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(trimethylsilyl)methyl] phenylarsonate is an organoarsenic compound characterized by the presence of two trimethylsilyl groups attached to a methyl group, which is further bonded to a phenyl group containing an arsenate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(trimethylsilyl)methyl] phenylarsonate typically involves the reaction of phenylarsonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{PhAsO(OH)_2} + 2 \text{(CH}_3\text{)_3SiCl} \rightarrow \text{PhAsO(OCH}_3\text{)_2} + 2 \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(trimethylsilyl)methyl] phenylarsonate can undergo various chemical reactions, including:
Oxidation: The arsenate moiety can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the arsenate group can be achieved using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Trimethylsilyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of higher oxidation state arsenic compounds.
Reduction: Formation of arsenite derivatives.
Substitution: Formation of various organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis[(trimethylsilyl)methyl] phenylarsonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing arsenic-containing functional groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based drugs and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of Bis[(trimethylsilyl)methyl] phenylarsonate involves its interaction with molecular targets through the arsenate moiety. The trimethylsilyl groups provide steric protection and enhance the compound’s stability. The arsenate group can interact with various biological molecules, potentially inhibiting enzymes or altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trimethylsilyl)methyllithium: An organolithium compound with similar trimethylsilyl groups but different reactivity due to the presence of lithium.
Bis(trimethylsilyl)acetamide: Another organosilicon compound used in organic synthesis, but with different functional groups and applications.
Uniqueness
Bis[(trimethylsilyl)methyl] phenylarsonate is unique due to the presence of both trimethylsilyl and arsenate groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
188922-06-7 |
|---|---|
Molekularformel |
C14H27AsO3Si2 |
Molekulargewicht |
374.45 g/mol |
IUPAC-Name |
trimethyl-[[phenyl(trimethylsilylmethoxy)arsoryl]oxymethyl]silane |
InChI |
InChI=1S/C14H27AsO3Si2/c1-19(2,3)12-17-15(16,18-13-20(4,5)6)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI-Schlüssel |
LATCMIBIVVCCDY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CO[As](=O)(C1=CC=CC=C1)OC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




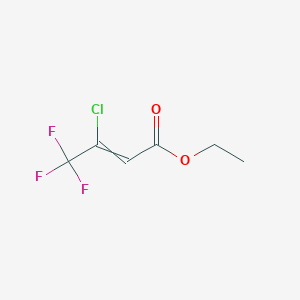

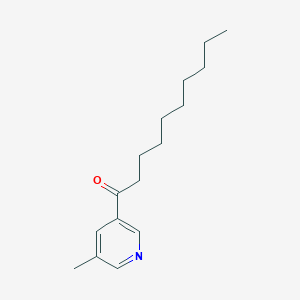
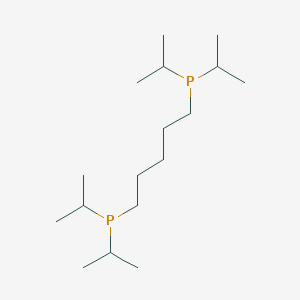
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)

![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
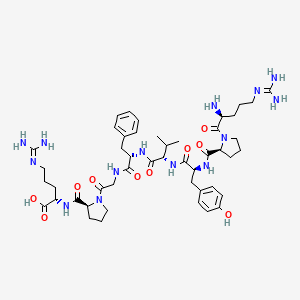

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
